molecular formula C17H26N2O B5102356 N-cyclooctyl-N'-(4-ethylphenyl)urea

N-cyclooctyl-N'-(4-ethylphenyl)urea

Cat. No.: B5102356
M. Wt: 274.4 g/mol
InChI Key: MOVLKDPVDCCLGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclooctyl-N'-(4-ethylphenyl)urea is a synthetic organic compound belonging to the chemical class of N,N'-disubstituted ureas. With a molecular formula inferred to be C17H26N2O, this small molecule features a urea core (-N-C(=O)-N-) bridging a lipophilic cyclooctyl group and a 4-ethylphenyl aromatic system. This specific structure is characteristic of compounds investigated for their potential as potent inhibitors of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of epoxy fatty acids . Inhibition of sEH is a prominent therapeutic strategy in research focused on hypertension, inflammation, neuropathic pain, and other physiological processes . In the laboratory, this urea derivative serves as a valuable chemical tool for probing the structure-activity relationships of sEH inhibitors. The cyclooctyl substituent contributes significant steric bulk and lipophilicity, which can influence binding affinity and pharmacokinetic properties. Researchers utilize this compound in in vitro enzymatic assays to characterize inhibition kinetics and in cell-based studies to elucidate the role of the epoxide hydrolase pathway . This product is provided for research purposes only. It is strictly for use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and handle the material adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

1-cyclooctyl-3-(4-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-2-14-10-12-16(13-11-14)19-17(20)18-15-8-6-4-3-5-7-9-15/h10-13,15H,2-9H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVLKDPVDCCLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824155
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-N’-(4-ethylphenyl)urea typically involves the reaction of cyclooctylamine with 4-ethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclooctylamine+4-Ethylphenyl isocyanateN-cyclooctyl-N’-(4-ethylphenyl)urea\text{Cyclooctylamine} + \text{4-Ethylphenyl isocyanate} \rightarrow \text{N-cyclooctyl-N'-(4-ethylphenyl)urea} Cyclooctylamine+4-Ethylphenyl isocyanate→N-cyclooctyl-N’-(4-ethylphenyl)urea

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at room temperature to slightly elevated temperatures. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of N-cyclooctyl-N’-(4-ethylphenyl)urea may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-N’-(4-ethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclooctyl-N’-(4-ethylphenyl)urea oxide, while reduction could produce N-cyclooctyl-N’-(4-ethylphenyl)amine.

Scientific Research Applications

N-cyclooctyl-N’-(4-ethylphenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-cyclooctyl-N’-(4-ethylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares N-cyclooctyl-N'-(4-ethylphenyl)urea with key analogs, highlighting substituent effects on properties and applications:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Applications References
This compound R₁ = Cyclooctyl, R₂ = 4-Ethylphenyl C₁₇H₂₄N₂O ~272.38 Potential herbicide (inferred)
N-(4-Cyanophenyl)-N'-phenylurea R₁ = Phenyl, R₂ = 4-Cyanophenyl C₁₄H₁₁N₃O 237.26 Chemical intermediate, agrochemicals
N,N-Dimethyl-N'-(4-isopropylphenyl)urea (Isoproturon) R₁ = Dimethyl, R₂ = 4-Isopropylphenyl C₁₂H₁₈N₂O 206.29 Herbicide (photosynthesis inhibitor)
N-(4-Fluorophenyl)urea R₁ = H, R₂ = 4-Fluorophenyl C₇H₇FN₂O 154.14 Pharmaceutical intermediates
N-(5,6-Dihydro-2-methyl-1,4-oxathiin-3-yl)-N'-(4-methylphenyl)urea R₁ = Heterocyclic, R₂ = 4-Methylphenyl C₁₄H₁₇N₂O₂S 291.36 Agrochemical research

Key Differences and Implications

Substituent Effects on Lipophilicity: The cyclooctyl group in the target compound enhances lipophilicity compared to smaller alkyl or aromatic substituents (e.g., methyl in isoproturon or phenyl in N-(4-cyanophenyl)-N'-phenylurea). This could improve membrane permeability in biological systems, critical for herbicidal activity . The 4-ethylphenyl group balances hydrophobicity with moderate steric hindrance, contrasting with polar groups like cyano (in N-(4-cyanophenyl)-N'-phenylurea) or halogens (e.g., fluoro in N-(4-fluorophenyl)urea) .

Biological Activity :

  • Herbicidal ureas (e.g., isoproturon, Alipur formulations) often target photosystem II inhibition. The target compound’s bulky cyclooctyl group may alter binding kinetics compared to dimethyl or methoxy substituents .
  • Ureas with heterocyclic moieties (e.g., N-(5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)-N'-(4-methylphenyl)urea) demonstrate expanded agrochemical applications, suggesting that cyclooctyl substitution could diversify modes of action .

Synthetic Accessibility: N-(4-Ethylphenyl) analogs are synthesized via Strecker-like reactions using arylaldehydes and isocyanates, as seen in imidazolidinone derivatives . The target compound likely follows similar pathways, with cyclooctyl isocyanate and 4-ethylphenylamine as precursors.

Physicochemical Properties

  • Solubility : Bulky substituents (cyclooctyl) reduce aqueous solubility compared to smaller analogs like N-(4-fluorophenyl)urea. This may necessitate formulation adjustments for agricultural use .
  • Stability: Ureas with electron-withdrawing groups (e.g., cyano in N-(4-cyanophenyl)-N'-phenylurea) exhibit higher hydrolytic stability, whereas alkyl/aryl substituents (as in the target compound) may require stabilization under acidic conditions .

Q & A

Q. What are the common synthetic routes for N-cyclooctyl-N'-(4-ethylphenyl)urea, and how do reaction conditions influence yield?

  • Methodological Answer :
    The synthesis typically involves reacting an isocyanate intermediate (e.g., 4-ethylphenyl isocyanate) with a cyclooctylamine derivative. Substitution reactions under anhydrous conditions (e.g., in DMF or DMSO) are critical to avoid hydrolysis of the urea moiety . Temperature control (20–40°C) and stoichiometric ratios (1:1.2 amine:isocyanate) optimize yields (reported ~70–85%). Side products like hydrolyzed isocyanates or dimerized ureas can form if moisture is present, requiring inert atmospheres .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
    • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the urea linkage (δ ~6.5–8.5 ppm for aromatic protons, δ ~3.0–4.0 ppm for cyclooctyl CH2_2) .
    • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98% for research-grade material) .
    • Mass Spectrometry : High-resolution MS (ESI+) identifies molecular ions ([M+H]+^+ expected at ~317.2 g/mol for C17_{17}H25_{25}N2_2O) .

Q. How does the compound’s reactivity vary under acidic or basic conditions?

  • Methodological Answer :
    The urea group undergoes hydrolysis in strong acids (e.g., HCl) to yield 4-ethylaniline and cyclooctyl isocyanate. In basic conditions (e.g., NaOH), partial decomposition occurs, forming ammonia and substituted phenyl derivatives. Kinetic studies suggest pseudo-first-order kinetics for hydrolysis (t1/2_{1/2} ~2–4 hours in 1M HCl at 25°C) .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during functionalization of the cyclooctyl group?

  • Methodological Answer :
    Steric effects from the cyclooctyl group limit electrophilic substitution. Strategies include:
    • Microwave-assisted synthesis : Enhances reaction rates for SN2 substitutions (e.g., halogenation) by reducing steric resistance .
    • Bulky leaving groups : Use of triflate or tosylate derivatives improves nucleophilic displacement efficiency .
      Computational modeling (DFT) predicts favorable reaction sites, reducing trial-and-error approaches .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

  • Methodological Answer :
    SAR studies show:
    • Electron-withdrawing groups (e.g., Cl, NO2_2) at the phenyl para-position enhance antitumor activity (IC50_{50} ~5–10 μM in HeLa cells) by increasing electrophilicity and membrane permeability .
    • Hydroxyl or methoxy groups improve solubility but reduce cellular uptake due to hydrogen bonding with aqueous media .
    • Comparative assays with N-(4-chlorophenyl)-N'-cyclohexylurea reveal cyclooctyl’s superior metabolic stability (t1/2_{1/2} ~8 hours vs. 3 hours in liver microsomes) .

Q. What advanced techniques resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation)?

  • Methodological Answer :
    Discrepancies in ΔfH° values (~±15 kJ/mol) arise from impurities or measurement methods. Solutions include:
    • Differential Scanning Calorimetry (DSC) : Validates purity (>99%) before calorimetric studies .
    • High-level computational methods : CCSD(T)/CBS calculations correct experimental biases, achieving <5% error margins .

Q. How can researchers ensure batch-to-batch consistency in proteomics applications?

  • Methodological Answer :
    • QC Protocols :
  • FT-IR : Monitors urea C=O stretch (~1640–1680 cm1^{-1}) for consistency .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess shelf life .
    • Storage : Lyophilized samples stored at -20°C in amber vials retain >95% activity for 12 months .

Key Research Findings

  • The cyclooctyl group confers enhanced metabolic stability compared to smaller cycloalkyl substituents .
  • Hydrogen bonding between the urea moiety and target proteins (e.g., ubiquitin ligases) drives its proteomics utility .
  • Contradictions in thermodynamic data highlight the need for standardized purity assessments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.